molecular formula C31H43N3O8 B1681923 Tanespimycin CAS No. 75747-14-7

Tanespimycin

Cat. No.: B1681923
CAS No.: 75747-14-7
M. Wt: 585.7 g/mol
InChI Key: AYUNIORJHRXIBJ-TXHRRWQRSA-N
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Biochemical Analysis

Biochemical Properties

Tanespimycin has been found to interact with HSP90, a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells . This compound attaches to the HSP90 ATP-binding site in cancer cells with 100 times higher binding affinity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation . It has been investigated that this compound promoted removal of mutant androgen receptor by autophagic degradation pathway in spinal and bulbar muscular atrophy .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a small molecule inhibitor of HSP90 . HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells .

Temporal Effects in Laboratory Settings

It has been observed that this compound induces upregulation of Ac-α-tubulin and LC3B-II over time .

Metabolic Pathways

This compound is involved in the HSP90 pathway

Transport and Distribution

It has been observed that this compound distributes into deep compartments such as fat or bone or is bound to a specific biological material .

Subcellular Localization

It has been observed that this compound disrupts HSP90 molecular chaperone activity and consequently promotes a variety of HSP90 client protein degradation .

Preparation Methods

The preparation of Tanespimycin involves several synthetic routes and reaction conditions. One method includes mixing specific compounds with catalysts, silane agents, and organic alkali solutions, followed by stirring and reacting under controlled conditions . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

Tanespimycin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tanespimycin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tanespimycin is unique compared to other similar compounds due to its specific inhibition of heat shock protein 90. Similar compounds include:

This compound’s uniqueness lies in its specific molecular modifications, which enhance its efficacy and reduce its toxicity compared to other HSP90 inhibitors .

Properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046352
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells.
Record name Tanespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

75747-14-7
Record name Tanespimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75747-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tanespimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tanespimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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